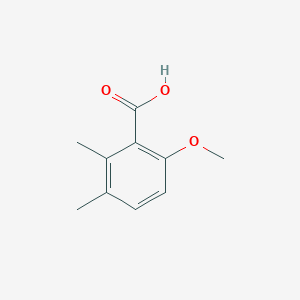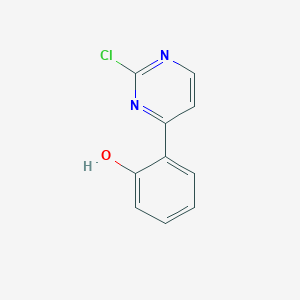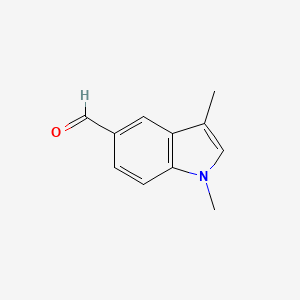
1,3-Dimethyl-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this compound, the starting materials would include 1,3-dimethylindole and an appropriate aldehyde .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product. Common reagents used in these reactions include methanesulfonic acid and toluene .
化学反応の分析
Types of Reactions
1,3-Dimethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indole-5-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used
科学的研究の応用
1,3-Dimethyl-1H-indole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,3-Dimethyl-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties but different substitution patterns.
1,7-Dimethyl-1H-indole-3-carbaldehyde: A closely related compound with a different substitution pattern on the indole ring
Uniqueness
1,3-Dimethyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at the 1 and 3 positions can affect the compound’s electronic properties and steric hindrance, leading to different reactivity compared to other indole derivatives .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1,3-dimethylindole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-8-6-12(2)11-4-3-9(7-13)5-10(8)11/h3-7H,1-2H3 |
InChIキー |
FHMYNFFHXKSKSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1C=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


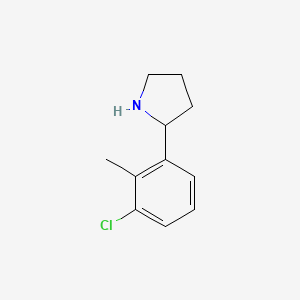
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
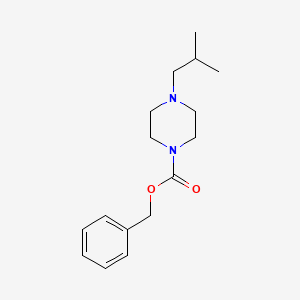
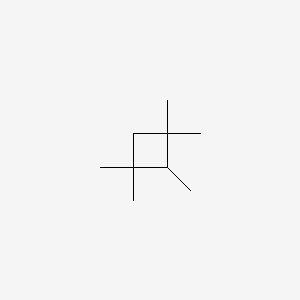
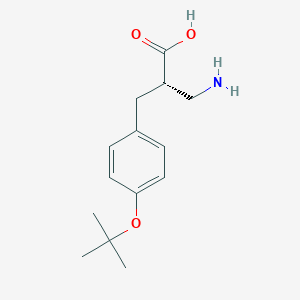
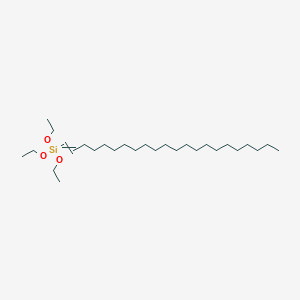
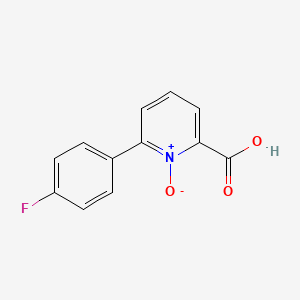
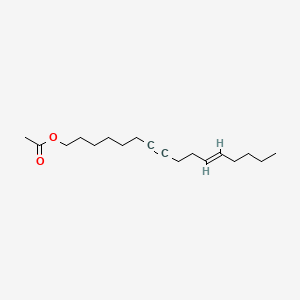
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
